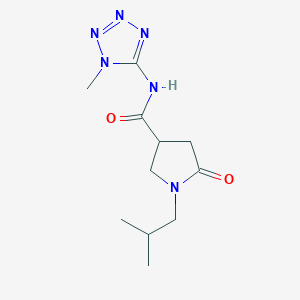
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells.
Mecanismo De Acción
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide targets the mitochondrial TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide disrupts the energy production in cancer cells, leading to cell death. Additionally, (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has been shown to induce oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has been shown to induce metabolic reprogramming in cancer cells, leading to decreased glucose consumption and increased reliance on fatty acid oxidation for energy production. (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has also been shown to induce mitochondrial dysfunction and alter redox balance in cancer cells, leading to the generation of reactive oxygen species and oxidative stress. These effects ultimately lead to cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide is its ability to target the mitochondrial TCA cycle, which is essential for energy production in cancer cells. Additionally, (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, one limitation of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the development of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more effective formulations for the administration of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide in vivo. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide in humans. Finally, the combination of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide with other anticancer agents and immunotherapies should be explored to maximize its therapeutic potential.
Métodos De Síntesis
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide is synthesized by the reaction of 3-bromo-1H-isoindole-1-one with 6-(2-hydroxypropyl)pyrazin-2-amine in the presence of triethylamine and dimethylformamide. The resulting product is then reacted with (R)-2-chloropropionyl chloride to yield (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide.
Aplicaciones Científicas De Investigación
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has been extensively studied for its anticancer activity. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including pancreatic cancer, leukemia, lymphoma, and lung cancer. (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Propiedades
IUPAC Name |
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-11(2)25-16-9-19-8-15(20-16)21-17(23)12(3)22-10-13-6-4-5-7-14(13)18(22)24/h4-9,11-12H,10H2,1-3H3,(H,20,21,23)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXBENNNZLWQIV-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CN=C1)NC(=O)C(C)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=CN=CC(=N1)OC(C)C)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]-1-(2,3,3,3-tetrafluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B7438000.png)
![tert-butyl N-[1-[(5-ethyl-1,2-oxazole-3-carbonyl)amino]spiro[3.3]heptan-3-yl]carbamate](/img/structure/B7438003.png)
![N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7438004.png)
![4-[[[(1S,3R)-2,2-difluoro-3-methylcyclopropanecarbonyl]amino]methyl]oxane-4-carboxamide](/img/structure/B7438012.png)

![N-[2-[cyclopropyl(methyl)amino]ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7438037.png)
![6-amino-1-(2-methoxyethyl)-5-[2-[[(2R)-1-methoxypropan-2-yl]-methylamino]acetyl]pyrimidine-2,4-dione](/img/structure/B7438044.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone](/img/structure/B7438045.png)
![8-[(3-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octan-8-yl)methyl]quinoline-5-carboxylic acid](/img/structure/B7438051.png)
![N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B7438061.png)

![4-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylamino]-N-methylpyridine-2-carboxamide](/img/structure/B7438087.png)
![3-bromo-N-[[(1R,2S)-2-hydroxycyclopentyl]methyl]-5-methoxybenzamide](/img/structure/B7438090.png)
![2-cyclobutyl-N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7438101.png)